molecular formula C21H25FN2O3S2 B11330303 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11330303
M. Wt: 436.6 g/mol
InChI Key: NNDLUYDIDQFCCU-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a phenylsulfanyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methanesulfonyl Group: This can be achieved through a sulfonylation reaction using methanesulfonyl chloride.

    Addition of the Phenylsulfanyl Group: This step typically involves a thiolation reaction where a phenylsulfanyl group is introduced.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H25FN2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S2/c22-19-8-6-17(7-9-19)16-29(26,27)24-13-10-18(11-14-24)21(25)23-12-15-28-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H,23,25)

InChI Key

NNDLUYDIDQFCCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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